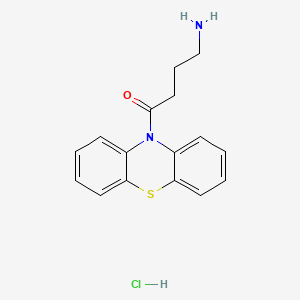![molecular formula C8H8N4O B11774528 (NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina es un compuesto químico que pertenece a la clase de derivados de indazol. Los indazoles son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina típicamente involucra la reacción de 3-amino-1H-indazol con hidroxilamina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir el uso de un catalizador para facilitar la reacción. Las condiciones de reacción, incluida la temperatura y el tiempo, se optimizan para lograr el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina no están bien documentados, los principios generales de la síntesis orgánica a gran escala se aplican. Esto incluye el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad. Además, se emplean técnicas de purificación como cristalización, destilación y cromatografía para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos amino e hidroxilamina pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de (NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de las reacciones de (NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de indazol sustituidos.
Aplicaciones Científicas De Investigación
(NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y los objetivos moleculares son objeto de investigación en curso, y se necesitan estudios adicionales para dilucidar completamente el mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
Ácido indole-3-acético: Una hormona vegetal con diversas actividades biológicas.
N-(6-Cloro-3-nitropiridin-2-il)-5-(1-metil-1H-pirazol-4-il)isoquinolin-3-amina: Un compuesto con posibles aplicaciones terapéuticas.
Haluro de metilamonio y plomo: Un compuesto con aplicaciones en células solares y otras tecnologías.
Singularidad
(NZ)-N-[(3-amino-1H-indazol-6-yl)metilidén]hidroxilamina es único debido a su estructura específica y la presencia de grupos amino e hidroxilamina. Esto le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4- |
Clave InChI |
RYRWBHPKEJATDA-WMZJFQQLSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=N\O)NN=C2N |
SMILES canónico |
C1=CC2=C(C=C1C=NO)NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



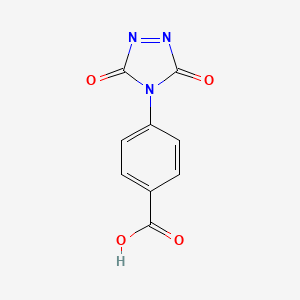

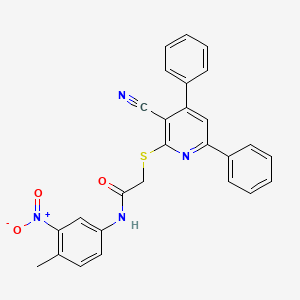
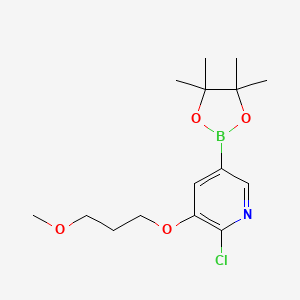
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)


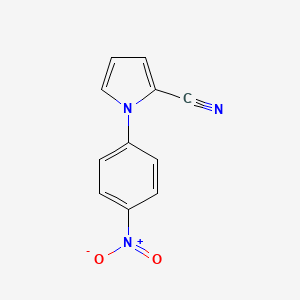
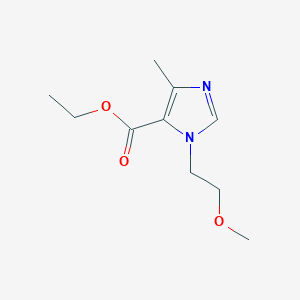

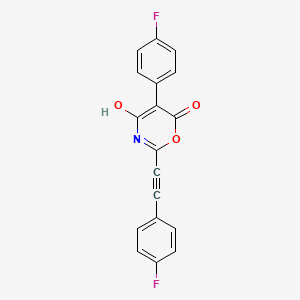
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
